molecular formula C20H17BrNP B102925 (Cyanomethyl)triphenylphosphonium bromide CAS No. 15898-47-2

(Cyanomethyl)triphenylphosphonium bromide

Cat. No. B102925
Key on ui cas rn: 15898-47-2
M. Wt: 382.2 g/mol
InChI Key: QBGFELJINDMTMH-UHFFFAOYSA-M
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Patent
US07354932B2

Procedure details

To a solution of PPh3 (1.57 g, 5.99 mmol) in Et2O (30 mL) was added BrCH2CN (0.42 mL, 6.0 mmol). The reaction was stirred at reflux for 17 hours. The solvent was removed under reduced pressure, the residue was suction filtered from a small portion of ice-cold Et2O, and washed with a small amount of cold Et2O, giving the phosphonium salt as a white powder (1.05 g, 2.74 mmol, 46%). 1H NMR (CDCl3) δ 6.39 (d, 2H, J=15.3 Hz), 7.69-7.76 (m, 6H), 7.82-7.87 (m, 3H), 7.96-8.03 (m, 6H).
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[Br:20][CH2:21][C:22]#[N:23]>CCOCC>[Br-:20].[C:22]([CH2:21][P+:7]([C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)#[N:23] |f:3.4|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0.42 mL
Type
reactant
Smiles
BrCC#N
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered from a small portion of ice-cold Et2O
WASH
Type
WASH
Details
washed with a small amount of cold Et2O

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(#N)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.74 mmol
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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